5-Phenylmorpholin-3-one is a chiral morpholine derivative characterized by a phenyl group attached to the fifth carbon atom of the morpholine ring. Its molecular formula is , with a molecular weight of approximately 177.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties, making it a subject of various synthetic and pharmacological studies.
5-Phenylmorpholin-3-one can be synthesized from various precursors, including phenylacetic acid and morpholine, through cyclization reactions. It is also derived from optically active starting materials like phenylglycinol, which undergo oxidation and subsequent transformations to yield the desired morpholine derivative.
5-Phenylmorpholin-3-one belongs to the class of morpholine derivatives, which are cyclic amines with notable applications in pharmaceuticals. Its classification as a chiral compound allows for the exploration of its enantiomers in drug design and development.
The synthesis of 5-phenylmorpholin-3-one typically involves several key methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity levels. Monitoring techniques such as thin-layer chromatography (TLC) are commonly used to track reaction progress.
The molecular structure of 5-phenylmorpholin-3-one features a morpholine ring with a phenyl substituent at the 5-position. The compound exhibits chirality due to the presence of stereogenic centers.
The three-dimensional conformation of this compound can significantly influence its biological activity, making structural analysis crucial for understanding its interactions with biological targets.
5-Phenylmorpholin-3-one can participate in various chemical reactions:
The choice of reagents and reaction conditions is critical for achieving desired transformations while minimizing side reactions. Reaction monitoring techniques such as TLC are essential for assessing progress and yield.
The mechanism of action for 5-phenylmorpholin-3-one involves its interaction with specific biological targets, which may include enzymes or receptors relevant in disease pathways.
Research indicates that derivatives of morpholine compounds often exhibit biological activities through mechanisms such as enzyme inhibition or receptor modulation, contributing to their potential therapeutic effects . Further studies are necessary to elucidate specific pathways influenced by 5-phenylmorpholin-3-one.
5-Phenylmorpholin-3-one is typically presented as a solid with specific melting points depending on purity and synthesis method. Its solubility in various solvents (e.g., water, ethanol) can vary based on structural attributes.
Key chemical properties include:
Relevant data on these properties can be crucial for predicting behavior during synthesis and application .
5-Phenylmorpholin-3-one has several applications in scientific research:
One-pot cascade reactions significantly streamline the synthesis of 5-phenylmorpholin-3-one. A key approach involves in situ bromination of 4-phenylmorpholin-3-one intermediates using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This method achieves regioselective bromination at the para-position of the phenyl ring with 90% yield, as demonstrated in rivaroxaban precursor synthesis [7] [8]. Subsequent dehydrobromination employs copper(I) iodide (5 mol%) and (Z)‑1,2‑diaminocyclohexane (10 mol%) in dioxane at 110°C. This Goldberg-type coupling facilitates aryl amination while preserving the morpholinone core’s integrity. The tandem process eliminates intermediate isolation, reducing reaction steps and improving atom economy. Critical to success is the anhydrous reaction environment, which minimizes hydrolysis byproducts [7].
Diels-Alder cycloadditions offer access to functionalized morpholinone scaffolds with inherent regiocontrol. O-Peracylated glyculopyranosonamides serve as dienophiles, reacting with conjugated dienes under mild conditions. Notably, reactions with 1,3-dienes bearing electron-withdrawing groups yield bicyclic adducts where the morpholinone ring forms via post-cyclization oxidation. The endo/exo selectivity (up to 7:1) depends on steric bulk of the sugar’s acyl protecting groups. For 5-phenyl variants, phenyl-substituted dienes afford 4-aryl-morpholinones with the phenyl group predominantly at C5, confirmed by NOESY analysis [5]. This method enables installation of diverse aryl groups but requires precise temperature control (-20°C to 25°C) to avoid epimerization.
Chiral induction in 5-phenylmorpholin-3-one synthesis exploits three principal strategies:
Table 1: Stereochemical Outcomes in Key Synthetic Routes
Method | Chiral Source/Catalyst | ee/dr | Yield (%) |
---|---|---|---|
Chiral Pool | (R)-Epichlorohydrin | >99% ee | 79 |
Glycosylation-Ring Closure | AgOTf/K₂CO₃ | 5:1 dr | 71 |
Catalytic Asymmetric Amination | Cu/(R,R)-Ph-BOX | 92% ee | 85 |
Morpholinone ring closure efficiency hinges on solvent polarity and catalyst pairing. Cyclization of 2‑chloroethylamides shows stark solvent dependence: polar aprotic solvents like DMF or acetonitrile outperform protic alternatives due to enhanced nucleophilicity of the amide nitrogen. AgOTf (5 mol%) in dichloromethane gives moderate yields (34–50%) for glycoside-derived morpholinones, whereas switching to Ag₂O/Ag₂CO₃ in toluene boosts yields to >60% by suppressing hydrolytic side reactions [5] [2]. For N-alkylations, potassium carbonate in refluxing acetonitrile is optimal, achieving 83% yield for 4-phenylmorpholin-3-one formation via Goldberg coupling [7]. Microwave irradiation (100°C, 30 min) further enhances cyclization rates, reducing reaction times from 36 h to <1 h.
Table 2: Solvent/Catalyst Screening for Ring Closure
Substrate | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Chloroethyl glycoside | Acetonitrile | K₂CO₃ | 82 | 71 |
4-Bromophenyl ethanolamine | Dioxane | CuI/diamine | 110 | 83 |
Allyl glyculoside | Toluene | Ag₂O | 25 | 61 |
Solid-phase synthesis (SPS) enables rapid diversification but faces limitations in morpholinone applications. Wang resin-bound β-amino alcohols undergo cyclative cleavage with N,N′-carbonyldiimidazole (CDI), yielding 5-aryl-morpholin-3-ones. While SPS facilitates parallel synthesis (20–30 compounds/week), yields are modest (45–65%) due to incomplete resin functionalization, and purification requires HPLC [2]. Solution-phase methods, though slower, deliver higher yields (70–90%) and scalability. Kilogram-scale synthesis of rivaroxaban intermediates employs solution-phase Goldberg coupling, achieving 83% yield with filtration-based purification [7]. SPS is preferable for library generation, whereas solution-phase excels in target-oriented synthesis requiring >100g quantities.
Table 3: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Typical Yield | 45–65% | 70–90% |
Scalability | <1 g | >100 g |
Purification | HPLC | Filtration/crystallization |
Throughput | High (parallel) | Low (linear) |
Key Advantage | Diversification speed | Scalability/purity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0